(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone" is a fluorinated quinoline derivative featuring a benzo[d][1,3]dioxol-5-ylamino substituent at position 4 and a pyrrolidin-1-yl methanone group at position 3. The fluorine atom at position 6 enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxole moiety may influence binding affinity to biological targets . This article provides a detailed comparison of this compound with structurally and functionally related analogues, emphasizing physicochemical properties, structural motifs, and research findings.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-13-3-5-17-15(9-13)20(16(11-23-17)21(26)25-7-1-2-8-25)24-14-4-6-18-19(10-14)28-12-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYZOVAXFWZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence gaba-ergic neurotransmission in the brain. This suggests that the compound might affect neurotransmitter signaling pathways.
Pharmacokinetics
Similar compounds have been found to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats. This suggests that the compound might have good bioavailability and distribution in the body.
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that the compound might have significant cytotoxic effects on cancer cells.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (bsh), and 4-methyl-benzenesulphonylhydrazine (4-mbsh) in good yield, which were crystallized in acetone, etoac, and etoh. This suggests that the compound might be stable under a variety of environmental conditions.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known by its CAS number 1359315-19-7, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 379.4 g/mol. Its structure includes several functional groups that are believed to contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1359315-19-7 |
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Case Studies and Research Findings
- Synthesis and Evaluation : One study synthesized a series of benzodioxole derivatives and evaluated their anticancer activities against HepG2 and HCT116 cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard drugs like doxorubicin, indicating potent antitumor effects .
-
Mechanism of Action : The mechanisms underlying the anticancer effects include:
- Cell Cycle Arrest : Compounds have been found to induce cell cycle arrest at the S phase and G2/M phase in cancer cells, leading to apoptosis .
- Apoptosis Induction : The activation of apoptotic pathways was confirmed through assessments involving annexin V-FITC staining and analysis of mitochondrial apoptosis pathway proteins .
- Inhibition of Angiogenesis : Some derivatives demonstrated anti-angiogenic properties by inhibiting VEGFR signaling pathways, which are crucial for tumor growth and metastasis .
Comparative Biological Activity
A comparison of various compounds with similar structures reveals a trend in biological activity:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | HepG2 | EGFR inhibition |
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | 2.5 | HUVEC | Anti-angiogenic |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of similar compounds suggest good bioavailability and metabolic stability. Furthermore, toxicity assessments indicate that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Pyrrolidine : Morpholine (oxygen-containing) increases solubility but may reduce membrane permeability compared to pyrrolidine .
- Fluorine Position: 6-F substitution in quinolines enhances metabolic stability compared to non-fluorinated analogues .
Heterocyclic Variants
Key Observations :
- Thienopyridine vs.
Spectroscopic and Crystallographic Analysis
- NMR Spectroscopy: ¹H-NMR: Quinoline protons (δ 8.2–9.0 ppm), benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) . ¹³C-NMR: Carbonyl signal (δ 170–175 ppm), fluorinated carbon (δ 110–115 ppm) .
- X-ray Crystallography :
- Software like SHELXL and Mercury enable precise determination of bond angles and packing patterns. For example, the pyrrolidine group may adopt a chair conformation, optimizing steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
